molecular formula C14H11Cl3N2O B4542190 N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea

N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea

Cat. No. B4542190
M. Wt: 329.6 g/mol
InChI Key: JHMWWMPRZOGKFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea and similar compounds typically involves the reaction of aniline derivatives with isocyanates or carbamoyl chlorides. A notable method includes one-pot reactions involving chloroaniline, triphosgene, and substituted anilines, leading to the formation of N-substituted ureas under mild conditions with quantitative yields. These procedures are characterized by their efficiency, the simplicity of operation, and the high purity of the obtained products (Liu He-qin, 2010); (M. Sathe, H. N. Karade, M. P. Kaushik, 2007).

Molecular Structure Analysis

The molecular structure of N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea involves the arrangement of chloro and methyl substituents on the phenyl rings in specific positions. This structural configuration influences the compound's physical and chemical properties, including its reactivity and interaction with other chemicals. Studies employing NMR, IR, and elemental analysis are typically used to characterize these compounds and confirm their structures (Xue Si-jia, 2009).

Chemical Reactions and Properties

N-substituted ureas, including the compound , participate in various chemical reactions, showcasing their versatility. They can act as intermediates in the synthesis of more complex molecules or undergo transformations under specific conditions, such as N-chlorination reactions to produce different chlorinated derivatives. These reactions are facilitated by the presence of the chloro and methyl groups, which can influence the reactivity of the urea moiety (S. Chumachenko et al., 2017).

Physical Properties Analysis

The physical properties of N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its practical applications in synthesis and material science. Analytical techniques like crystallography and spectroscopy provide insights into these aspects (B. Yamin, A. Mardi, 2003).

Chemical Properties Analysis

The chemical properties of this urea derivative, including its reactivity towards various reagents, stability under different conditions, and potential to undergo specific chemical transformations, are essential for its application in chemical synthesis and research. Studies on urea derivatives often explore these aspects through experimental and theoretical methods, providing a comprehensive understanding of their behavior at the molecular level (V. Burmistrov et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,5-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O/c1-8-2-4-10(7-12(8)17)18-14(20)19-13-6-9(15)3-5-11(13)16/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMWWMPRZOGKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-(2,5-dichlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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